molecular formula C11H7BrCl2N2O B13882409 5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one

Cat. No.: B13882409
M. Wt: 333.99 g/mol
InChI Key: ZKIKCQMXBCYURZ-UHFFFAOYSA-N
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Description

5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine and a dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Substitution with Dichlorophenylmethyl Group: The final step involves the substitution of the pyrimidine ring with the 3,4-dichlorophenylmethyl group. This can be accomplished through a nucleophilic substitution reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It is investigated for its properties in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-[(3,4-dichlorophenyl)methyl]pyrimidine: Similar structure but with a different substitution pattern.

    3-[(3,4-Dichlorophenyl)methyl]-4-hydroxy-5-bromopyrimidine: Contains a hydroxyl group instead of a ketone.

    5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyridine: Pyridine ring instead of pyrimidine.

Uniqueness

5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7BrCl2N2O

Molecular Weight

333.99 g/mol

IUPAC Name

5-bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C11H7BrCl2N2O/c12-8-4-15-6-16(11(8)17)5-7-1-2-9(13)10(14)3-7/h1-4,6H,5H2

InChI Key

ZKIKCQMXBCYURZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC=C(C2=O)Br)Cl)Cl

Origin of Product

United States

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